1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one
Description
This compound features a benzothiazole-piperazine-propanone scaffold with a 6-fluoro substitution on the benzothiazole ring and a 4-methoxyphenylthio group at the propanone position. The 4-methoxyphenylthio group introduces lipophilicity and may influence binding interactions through sulfur-based hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2/c1-27-16-3-5-17(6-4-16)28-13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-2-15(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWGJIXQOBOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one is a synthetic compound that combines a piperazine ring with a fluorobenzo[d]thiazole moiety and a methoxyphenyl thio group. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Structural Features
The compound's structure can be broken down into key components:
- Piperazine Ring : Often associated with antidepressant and antipsychotic activities.
- Fluorobenzo[d]thiazole Moiety : Known for its antimicrobial and anticancer properties.
- Methoxyphenyl Thio Group : May enhance lipophilicity and biological activity.
Predicted Biological Activities
Based on its structural characteristics, the biological activity of this compound can be predicted through computational methods such as PASS (Prediction of Activity Spectra for Substances). These predictions suggest a broad spectrum of potential activities, including:
- Antimicrobial
- Anticancer
- Neuroprotective
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
- Piperazine Attachment : Nucleophilic substitution reactions to introduce the piperazine moiety.
- Formation of the Thioether : Reaction with methoxyphenyl thiol to complete the structure.
Biological Testing
Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:
Case Study 1: Anticancer Activity
A recent study evaluated the antiproliferative effects of benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values as low as 8 µM against DU-145 prostate cancer cells . This suggests that our compound may similarly exhibit anticancer properties.
Case Study 2: Antimicrobial Efficacy
In another investigation, compounds structurally related to this compound were tested for antimicrobial activity using disk diffusion assays. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a promising profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Cores
The following compounds share the benzothiazole-piperazine core but differ in substituents and functional groups:
Key Observations:
- Lipophilicity: The target compound’s 4-methoxyphenylthio group likely increases lipophilicity compared to sulfonyl-containing analogs (e.g., ).
- Electronic Effects: The 6-fluorine on the benzothiazole ring (shared with ) may enhance metabolic stability and binding affinity via electron-withdrawal.
- The target compound’s activity remains speculative but could align with these pathways.
Functional Group Variations
- Thioether vs. Sulfonyl Groups: The target compound’s 4-methoxyphenylthio group contrasts with sulfonyl substituents in . Sulfonyl groups are more polar and may improve aqueous solubility but reduce membrane permeability .
- Methoxy Substitutions: The 4-methoxy group on the phenyl ring (shared with ) could enhance metabolic stability by resisting oxidative degradation compared to unsubstituted phenyl groups.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Preparation Methods
Molecular Architecture
The target compound features three distinct structural domains:
- 6-Fluorobenzo[d]thiazole core : A bicyclic system with a fluorine substituent at position 6, critical for enhancing electronic properties and target binding.
- Piperazine linker : A six-membered diamine ring facilitating conformational flexibility and hydrogen bonding.
- 3-((4-Methoxyphenyl)thio)propan-1-one : A ketone-thioether hybrid moiety contributing to lipophilicity and metabolic stability.
Retrosynthetic Disconnection
Retrosynthetic analysis suggests three primary disconnections (Figure 1):
- Benzothiazole-piperazine bond : Achieved via nucleophilic aromatic substitution (SNAr) of a 2-chlorobenzothiazole intermediate with piperazine.
- Propanone-piperazine linkage : Formed through alkylation of the piperazine nitrogen with a brominated propanone precursor.
- Thioether bridge : Constructed via thiol-alkyl coupling between 4-methoxythiophenol and a bromopropanone intermediate.
Synthetic Strategies for Key Intermediates
Synthesis of 6-Fluoro-2-chlorobenzo[d]thiazole
The benzothiazole core is synthesized via a three-step sequence (Table 1):
Step 1 : Diazotization of 2-amino-4-fluorothiophenol with NaNO₂/HCl at 0–5°C.
Step 2 : Cyclization with chlorocarbonylsulfenyl chloride (ClC(O)SCl) in dichloromethane, yielding 6-fluoro-2-mercaptobenzothiazole.
Step 3 : Chlorination using PCl₅ in refluxing toluene (110°C, 6 h), achieving 95% conversion to 6-fluoro-2-chlorobenzo[d]thiazole.
Table 1 : Optimization of Benzothiazole Chlorination
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PCl₅ | Toluene | 110 | 6 | 95 |
| SOCl₂ | DCM | 40 | 12 | 78 |
| (COCl)₂ | THF | 65 | 8 | 82 |
Piperazine Functionalization
The chlorobenzothiazole undergoes SNAr with piperazine under microwave irradiation (Table 2):
Conditions :
Table 2 : Solvent Effects on SNAr Reactivity
| Solvent | Dielectric Constant | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 20 | 88 |
| DMSO | 46.7 | 15 | 85 |
| NMP | 32.2 | 25 | 80 |
Assembly of the Propanone-Thioether Moiety
Synthesis of 3-Bromopropan-1-one
A modified Appel reaction is employed (Scheme 1):
Thioether Formation
3-Bromopropan-1-one reacts with 4-methoxythiophenol under basic conditions:
Critical Note : Exclusion of moisture is essential to prevent ketone hydration.
Final Coupling and Optimization
Alkylation of Piperazine
The propanone-thioether intermediate (1.2 eq) reacts with 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine via SN2:
Table 3 : Catalyst Screening for Alkylation
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | - | 58 |
| KI | 10 | 76 |
| TBAB | 10 | 68 |
Purification and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
